2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one
Description
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one is a heterocyclic small molecule featuring three key structural motifs:
A 1,3-benzothiazole ring linked via a sulfanyl group.
A piperazine scaffold substituted at the 1-position with an ethanone moiety.
A 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine group at the 4-position of the piperazine.
This compound’s synthesis likely involves nucleophilic substitution reactions, as evidenced by analogous procedures for related piperazine-ethanone derivatives. For example, bromoethanone intermediates (e.g., 2-bromo-1-(4-sulfonylpiperazin-1-yl)ethanone) can react with thiol-containing heterocycles (e.g., benzothiazole-2-thiol) in ethanol with triethylamine as a base .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7OS2/c1-13-21-22-16-6-7-17(23-26(13)16)24-8-10-25(11-9-24)18(27)12-28-19-20-14-4-2-3-5-15(14)29-19/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBJLFYSLACNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one is a complex molecule that has garnered interest for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of benzothiazole derivatives typically involves reactions that incorporate various functional groups to enhance biological activity. The target compound likely follows similar synthetic pathways as other benzothiazole derivatives, which have been shown to exhibit diverse pharmacological properties.
Antimicrobial Activity
Benzothiazole derivatives have been noted for their antimicrobial properties. Research indicates that compounds containing benzothiazole moieties can inhibit the growth of various bacterial strains. For instance, derivatives such as 2-(4-aminophenyl)benzothiazole have demonstrated potent activity against several tumor cell lines, suggesting a potential for anticancer applications as well .
Antioxidant Activity
Studies have shown that certain benzothiazole derivatives possess significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases. The antioxidant potential can be attributed to the presence of the benzothiazole ring which facilitates electron donation and radical scavenging .
Analgesic and Anti-inflammatory Effects
Research on related compounds has revealed notable analgesic and anti-inflammatory effects. For example, some 2-mercaptobenzothiazole derivatives were evaluated for their in vivo analgesic and anti-inflammatory actions, showing significant efficacy compared to standard drugs like diclofenac sodium . This suggests that the target compound may also exhibit similar therapeutic effects.
The mechanisms underlying the biological activities of benzothiazole derivatives often involve interactions with specific biological targets:
- Cytotoxic Mechanisms : Compounds such as 2-(4-aminophenyl)benzothiazole have been shown to undergo metabolic transformations that generate cytotoxic electrophilic species capable of inducing apoptosis in cancer cells .
- Protein Interaction : Benzothiazoles may interact with various proteins involved in cellular signaling pathways. For instance, studies indicate that they can modulate the expression of proteins associated with stress responses and energy metabolism in pests exposed to these compounds .
Case Study 1: Antitumor Activity
A study focused on the antitumor activity of a related benzothiazole derivative demonstrated significant growth inhibition in human-derived breast and colon cancer cell lines at nanomolar concentrations. The mechanism was linked to metabolic activation involving cytochrome P450 enzymes which convert these compounds into active metabolites capable of inducing cell death .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives against common pathogens. Results indicated that certain compounds exhibited strong inhibitory effects against Staphylococcus aureus and Enterococcus faecalis, supporting their potential use in treating infections caused by resistant strains .
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound's structure suggests it may inhibit the proliferation of cancer cells through various mechanisms:
- Mechanisms of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell cycle regulation.
- Case Studies : A study demonstrated that related benzothiazole-piperazine hybrids exhibited moderate to potent activity against various cancer cell lines, including MCF7 and HCT116 .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activities:
- Inhibition of Bacterial Growth : Compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one have shown effectiveness against several bacterial strains .
- Potential Applications : These properties make the compound a candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of benzothiazole derivatives is crucial for mitigating oxidative stress-related diseases:
- Mechanism : The presence of the benzothiazole ring facilitates electron donation and radical scavenging .
- Research Findings : Studies have confirmed that certain derivatives possess significant antioxidant properties, suggesting their utility in preventing oxidative damage.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups to enhance biological activity:
Synthetic Routes
Common synthetic methods include:
- Formation of Benzothiazole Moiety : This is achieved through cyclization reactions involving thiophenol derivatives.
- Piperazine Integration : The piperazine ring is usually introduced via nucleophilic substitution reactions.
Reaction Conditions
Optimizing reaction conditions such as temperature and solvent choice is critical for achieving high yields and purity . Techniques like chromatography are employed for purification.
Case Studies and Research Insights
Several studies have documented the synthesis and biological evaluation of similar compounds:
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether (-S-) linkage between the benzothiazole and ethanone groups is susceptible to oxidation. Under controlled conditions, this reaction yields sulfoxides or sulfones, depending on the oxidizing agent:
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Oxidation to sulfoxide | HO, rt, 12h | 2-(1,3-benzothiazol-2-ylsulfinyl) derivative | Selective oxidation avoids overoxidation |
| Oxidation to sulfone | mCPBA, CHCl, 0°C | 2-(1,3-benzothiazol-2-ylsulfonyl) derivative | Requires stoichiometric control |
Nucleophilic Substitution at the Ethanone Carbonyl
The ethanone carbonyl (C=O) adjacent to the sulfanyl group may undergo nucleophilic attack, particularly in the presence of amines or hydrazines:
| Reaction | Reagents | Product | Mechanism |
|---|---|---|---|
| Condensation with hydrazine | NHNH, EtOH, Δ | Hydrazone derivative | Forms Schiff base analogs for bioactivity |
| Grignard addition | RMgX, THF, -78°C | Tertiary alcohol | Steric hindrance may limit yield |
Piperazine Ring Functionalization
The piperazine moiety enables alkylation, acylation, or protonation, altering solubility and target affinity:
| Reaction | Reagents | Product | Applications |
|---|---|---|---|
| N-Alkylation | R-X, KCO, DMF | Quaternary ammonium derivatives | Enhances cationic character |
| N-Acylation | AcCl, pyridine | Acetylated piperazine | Modifies pharmacokinetics |
Electrophilic Aromatic Substitution (EAS) on Benzothiazole and Triazolo-Pyridazine
The electron-rich benzothiazole and triazolo-pyridazine rings participate in EAS:
Ring-Opening Reactions of Triazolo-Pyridazine
Under acidic or basic conditions, the triazolo-pyridazine ring may undergo cleavage:
Metal-Catalyzed Cross-Couplings
The triazolo-pyridazine and benzothiazole groups enable Suzuki or Ullmann couplings for derivatization:
| Reaction | Catalyst | Coupling Partner | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO | Aryl boronic acids | Introduces aryl groups for SAR studies |
| Ullmann coupling | CuI, phenanthroline | Aryl halides | Extends π-conjugation |
Photochemical Reactivity
The benzothiazole sulfanyl group may undergo photolysis under UV light, generating thiyl radicals:
| Condition | Products | Mechanism |
|---|---|---|
| UV irradiation (λ = 254 nm) | Benzothiazole + ethanone radical | Homolytic S-C bond cleavage |
Stability Under Physiological Conditions
Hydrolytic stability in buffer systems informs drug design:
| Condition | Half-life | Degradation Products |
|---|---|---|
| pH 7.4, 37°C | >24 hours | Minimal hydrolysis |
| pH 1.2 (simulated gastric fluid) | ~8 hours | Sulfanyl cleavage products |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations:
Triazolopyridazine vs. Pyrimidine : The replacement of triazolopyridazine with pyrimidine (as in ) reduces steric bulk and may alter binding affinity to bromodomains or kinases. Triazolopyridazine derivatives, such as AZD5153, exhibit enhanced potency due to bivalent binding to BRD4 .
Linker Flexibility: The target compound’s sulfanyl-ethanone linker provides rigidity compared to AZD5153’s phenoxyethyl group, which may influence target engagement and pharmacokinetics.
Substituent Effects : The 3-methyl group on the triazolopyridazine ring in the target compound could improve metabolic stability compared to the isopropyl group in , which may increase lipophilicity.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Hypothetical Inference Based on Analogues)
| Compound | BRD4 IC₅₀ (nM) | c-Myc Inhibition (IC₅₀) | LogP | Solubility (µM) |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | ~3.5* | ~50* |
| AZD5153 | <10 | 100 | 2.8 | 120 |
| Pyrimidine Analogue | Not tested | Not tested | ~4.2* | ~20* |
*Predicted using analogous structures.
Key Findings:
Potency: AZD5153’s bivalent structure achieves sub-10 nM BRD4 inhibition, whereas monovalent analogues like the target compound may require higher concentrations for similar effects .
Q & A
Q. What statistical methods are recommended for analyzing dose-response data in multi-variable assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
